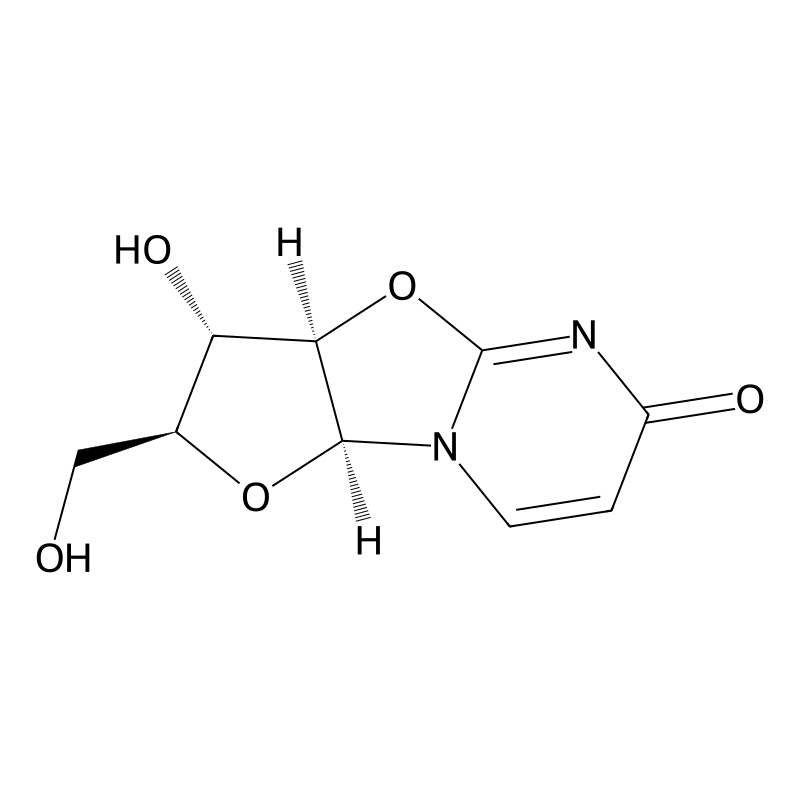

2,2'-Anhydro-L-uridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,2'-Anhydro-L-uridine (CAS: 31501-46-9) is a highly specialized cyclonucleoside intermediate utilized primarily in the synthesis of L-nucleoside analogues [1]. Featuring a rigid anhydro linkage between the 2'-position of the sugar moiety and the pyrimidine base, this compound serves as a pre-activated building block for stereoselective modifications[2]. In industrial and pharmaceutical procurement, it is prized for its ability to undergo direct nucleophilic ring-opening or reductive cleavage, bypassing the complex protection-deprotection sequences typically required when starting from standard L-uridine[1]. Its primary commercial value lies in streamlining the manufacturing pathways for antiviral and antineoplastic L-nucleoside active pharmaceutical ingredients (APIs), such as 2'-fluoro, 2'-azido, and 2'-deoxy-L-uridine derivatives [2].

Substituting 2,2'-Anhydro-L-uridine with its non-anhydro parent, L-uridine, introduces severe process inefficiencies; L-uridine lacks the built-in leaving group geometry at the 2'-carbon, necessitating multi-step selective protection of the 3' and 5' hydroxyls prior to 2'-activation [1]. Furthermore, substituting with the far more common and cheaper 2,2'-Anhydro-D-uridine is biologically disastrous for target applications, as the D-enantiomer yields natural D-nucleosides which are highly susceptible to endogenous nucleases and exhibit entirely different pharmacokinetic profiles [2]. For procurement teams sourcing precursors for L-nucleoside therapeutics, the exact L-anhydro configuration is an absolute requirement to ensure both synthetic efficiency and the correct stereochemical outcome of the final API [1].

Streamlined Synthesis of 2'-Modified L-Nucleosides

When synthesizing 2'-modified L-nucleosides, 2,2'-Anhydro-L-uridine allows for direct nucleophilic ring opening, yielding products like 2'-fluoro-L-uridine derivatives in approximately 40-41% overall yield across just 1-2 steps [1]. In contrast, starting from standard L-uridine requires a minimum of four steps (protection, activation, substitution, deprotection) with compounding yield losses at each stage [1].

| Evidence Dimension | Synthesis steps and overall yield for 2'-fluorination |

| Target Compound Data | 1-2 steps to achieve ~40-41% overall yield via direct nucleophilic ring opening |

| Comparator Or Baseline | Standard L-uridine (requires 4+ steps with compounding yield losses due to necessary 3',5'-hydroxyl protection) |

| Quantified Difference | Eliminates 2-3 synthetic steps and avoids complex selective protection schemes |

| Conditions | Nucleophilic substitution (e.g., fluorination with DAST) in polar solvents |

Reduces step count, reagent costs, and purification bottlenecks in the commercial manufacturing of modified L-nucleoside APIs.

Tin-Free Route to 2'-Deoxy-L-Nucleosides

For the production of 2'-deoxy-L-nucleosides (such as L-telbivudine precursors), 2,2'-Anhydro-L-uridine can undergo direct intramolecular reductive cleavage using reducing agents like Red-Al, yielding the deoxygenated product efficiently [1]. Utilizing standard L-uridine for deoxygenation typically requires Barton-McCombie conditions, which rely on highly toxic organotin reagents and multiple functional group manipulations[1].

| Evidence Dimension | Reagent toxicity and step count for 2'-deoxygenation |

| Target Compound Data | Direct 1-step reductive cleavage using Red-Al and complexing agents |

| Comparator Or Baseline | L-uridine (requires multi-step Barton-McCombie deoxygenation using toxic organotin reagents) |

| Quantified Difference | Provides a 1-step, tin-free deoxygenation pathway versus a multi-step, heavy-metal-dependent route |

| Conditions | Reduction using Red-Al and 15-crown-5 ether in polar solvents |

Crucial for scaling up the synthesis of 2'-deoxy-L-nucleoside antivirals while meeting strict pharmaceutical heavy-metal limits.

Strict Stereochemical Requirement for API Nuclease Resistance

The stereochemistry of 2,2'-Anhydro-L-uridine ensures that all downstream synthesized nucleosides possess the L-configuration, which grants them high resistance to natural human D-nucleases and increases their metabolic half-life [1]. Procuring the cheaper 2,2'-Anhydro-D-uridine comparator results in D-nucleosides that are rapidly recognized and degraded by endogenous catabolic enzymes, rendering them ineffective for therapies requiring extended biological stability [1].

| Evidence Dimension | Enzymatic stability of downstream synthesized nucleosides |

| Target Compound Data | Yields L-nucleosides with high resistance to endogenous D-nucleases |

| Comparator Or Baseline | 2,2'-Anhydro-D-uridine (yields D-nucleosides that are rapidly degraded by catabolic enzymes) |

| Quantified Difference | Complete inversion of biological recognition, shifting the product from a rapidly degraded natural analog to a metabolically stable therapeutic |

| Conditions | In vivo or in vitro exposure to endogenous nucleases and deaminases |

Procuring the exact L-enantiomer is non-negotiable for developing therapeutics that require extended biological half-lives and reduced off-target toxicity.

Synthesis of Antiviral L-Nucleoside APIs

Because 2,2'-Anhydro-L-uridine allows for efficient tin-free deoxygenation and direct 2'-substitution, it is the premier starting material for manufacturing L-nucleoside reverse transcriptase inhibitors and other antiviral agents targeting HBV, VZV, and HIV [1]. It ensures the correct stereochemistry required for nuclease resistance [2].

Development of 2'-Modified Oligonucleotides

The compound's ability to undergo clean stereoselective ring opening makes it ideal for synthesizing 2'-fluoro, 2'-azido, or 2'-O-methoxyethyl (MOE) L-uridine phosphoramidites [3]. These modified building blocks are incorporated into advanced antisense oligonucleotides (ASOs) to enhance target binding and metabolic stability [3].

Chiral Scaffold for Anticancer Drug Discovery

In oncology research, the unique pharmacokinetic profile of L-nucleosides—specifically their reduced cellular toxicity compared to D-analogs—makes this compound a critical scaffold [2]. It is used to quickly generate libraries of 2'-substituted L-pyrimidine derivatives for structure-activity relationship (SAR) screening against various tumor cell lines[2].

References

- [1] Patent EP2157095A2: Synthesis of beta-L-2-Deoxy nucleosides.

- [2] Structure-Activity Relationships of (E)-5-(2-Bromovinyl)uracil and Related Pyrimidine Nucleosides as Antiviral Agents. Journal of Medicinal Chemistry.

- [3] Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.

XLogP3

Wikipedia

Dates

Explore Compound Types